

reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: 2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555

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An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in **2-Chloro-4-** (hydroxymethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxymethyl group in **2-Chloro-4-(hydroxymethyl)phenol**. This bifunctional molecule is a valuable intermediate in organic synthesis and drug development, largely due to the versatile reactivity of its hydroxymethyl moiety, which is influenced by the electronic effects of the phenolic hydroxyl and chloro substituents on the aromatic ring. This document details the principal reactions of the hydroxymethyl group, including oxidation, substitution, esterification, and condensation. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a practical resource for researchers in the field.

Introduction

2-Chloro-4-(hydroxymethyl)phenol is a substituted phenolic compound characterized by three key functional groups: a phenolic hydroxyl group, a chlorine atom, and a benzylic hydroxymethyl group.[1] The interplay between these groups dictates the molecule's overall reactivity and makes it a versatile building block in synthetic chemistry. The phenolic hydroxyl group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions.[1][2] The chlorine atom, being electron-withdrawing through induction but ortho-,



para-directing, modulates this reactivity.[1] The primary focus of this guide is the hydroxymethyl group (-CH₂OH), which behaves as a primary alcohol and is the site of numerous chemical transformations crucial for molecular elaboration.[1] Understanding the reactivity of this group is essential for its effective utilization in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[1][3]

Physicochemical Properties

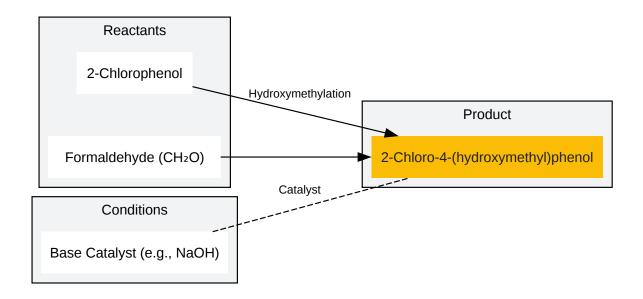
A summary of the key computed physicochemical properties of **2-Chloro-4-(hydroxymethyl)phenol** is presented below.

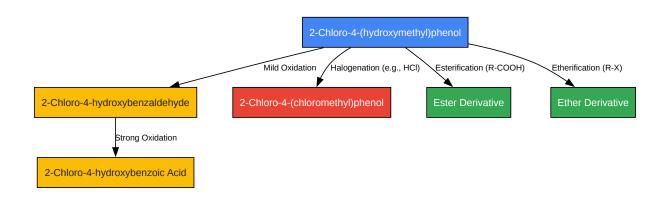
Property	Value	Source
Molecular Formula	C7H7CIO2	PubChem
Molecular Weight	158.58 g/mol	[4]
IUPAC Name	2-chloro-4- (hydroxymethyl)phenol	[4]
CAS Number	105960-29-0	[1][4]
XLogP3	1.3	[4]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

Synthesis of 2-Chloro-4-(hydroxymethyl)phenol

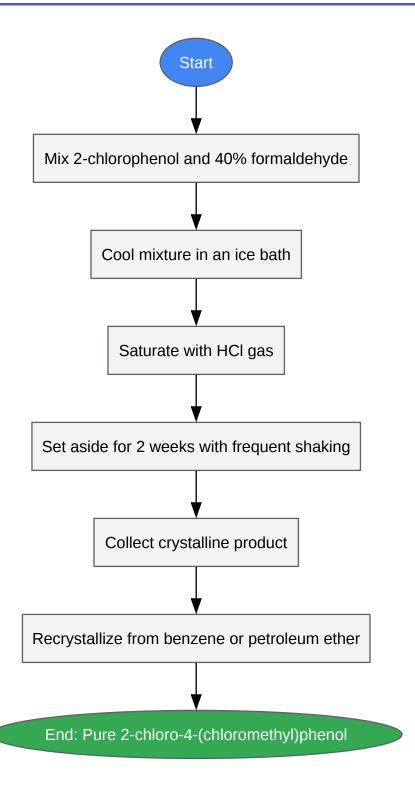
The most common route for the synthesis of **2-Chloro-4-(hydroxymethyl)phenol** is the hydroxymethylation of 2-chlorophenol. This reaction involves an electrophilic aromatic substitution where formaldehyde serves as the electrophile.[1][5] The strongly activating, ortho-, para-directing hydroxyl group of 2-chlorophenol directs the incoming hydroxymethyl group primarily to the para position, as the ortho positions are either sterically hindered or already substituted by the chlorine atom.[1] The reaction is typically carried out under basic conditions.[1]











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